molecular formula C19H22N2S B5781164 1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine

1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine

Cat. No. B5781164
M. Wt: 310.5 g/mol
InChI Key: ZQYSYYPHEUVGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine, also known as BTCP, is a synthetic compound that belongs to the piperazine family. BTCP has been studied for its potential as a psychoactive drug, exhibiting both stimulant and hallucinogenic properties. However, due to its potential for abuse and lack of approved medical uses, BTCP is classified as a Schedule I controlled substance in the United States.

Mechanism of Action

1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine acts as a dopamine reuptake inhibitor, blocking the reuptake of dopamine and increasing its levels in the brain. This results in increased activation of dopamine receptors, producing stimulant effects. Additionally, 1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine binds to serotonin receptors, producing hallucinogenic effects.
Biochemical and Physiological Effects:
1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine produces a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and increased body temperature. It also produces subjective effects such as euphoria, increased energy and sociability, and altered perception and thought processes.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine has been used in laboratory experiments to study the effects of dopamine and serotonin on the brain. Its ability to produce both stimulant and hallucinogenic effects makes it a useful tool for studying the interactions between these neurotransmitters. However, due to its potential for abuse and lack of approved medical uses, its use in research is limited.

Future Directions

There are several potential future directions for research on 1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine. One area of interest is its potential as a treatment for depression and other mood disorders, given its ability to increase dopamine levels in the brain. Additionally, further research could explore the potential therapeutic benefits of 1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine in treating addiction and other psychiatric disorders. Finally, research could focus on developing novel compounds based on the structure of 1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine that could have improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine involves the reaction of 1-benzylpiperazine with thionyl chloride and 3-methylbenzylamine. The resulting compound is a crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine has been studied for its potential as a psychoactive drug, with research focusing on its effects on the central nervous system. Studies have shown that 1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain and producing stimulant effects. Additionally, 1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine has been shown to bind to serotonin receptors, producing hallucinogenic effects.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-methylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-16-6-5-9-18(14-16)19(22)21-12-10-20(11-13-21)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYSYYPHEUVGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(3-methylphenyl)methanethione

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